An In-depth Technical Guide to the Physical Properties of 1-(Ethylthio)-2-methylpropan-2-amine
An In-depth Technical Guide to the Physical Properties of 1-(Ethylthio)-2-methylpropan-2-amine
Introduction
1-(Ethylthio)-2-methylpropan-2-amine, a molecule holding potential in various research and development sectors, particularly in the synthesis of novel chemical entities, necessitates a thorough understanding of its fundamental physical properties. This guide provides a comprehensive overview of these properties, not merely as a list of values, but as a framework for their empirical determination and validation. As a primary amine with a thioether linkage, its characterization requires a multi-faceted approach, combining classical physical measurements with modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's physical characteristics to inform its handling, reaction optimization, and formulation.
The molecular structure of 1-(Ethylthio)-2-methylpropan-2-amine, with its combination of a polar amine group and a less polar ethylthio moiety, suggests a nuanced solubility profile and specific spectroscopic signatures. The following sections will delve into the experimental methodologies for elucidating these properties, underpinned by the scientific rationale for each procedural step.
Molecular Structure and Properties
A foundational understanding of the physical properties begins with the molecule's structure.
Caption: 2D representation of 1-(Ethylthio)-2-methylpropan-2-amine.
The table below summarizes the key physical properties of 1-(Ethylthio)-2-methylpropan-2-amine. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure and the known properties of similar compounds. The subsequent sections provide detailed protocols for the experimental determination of these values.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₅NS | - |
| Molecular Weight | 133.26 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | Not available | To be determined experimentally |
| Density | Not available | To be determined experimentally |
| Solubility | Not available | To be determined experimentally |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |
Experimental Determination of Physical Properties
The following protocols are designed to be self-validating systems for the accurate determination of the key physical properties of 1-(Ethylthio)-2-methylpropan-2-amine.
Boiling Point Determination
The boiling point is a critical parameter for purification by distillation and for assessing the volatility of the compound. Given that this compound is likely to be available in research quantities, a micro-boiling point determination method is most appropriate.
Methodology: Micro-Boiling Point Determination using a Thiele Tube
This method is advantageous as it requires a minimal amount of sample.[2][3]
Protocol:
-
Apparatus Setup:
-
Attach a small test tube containing approximately 0.5 mL of 1-(Ethylthio)-2-methylpropan-2-amine to a thermometer using a rubber band.
-
The bottom of the test tube should be aligned with the thermometer bulb.
-
Invert a sealed-end capillary tube and place it inside the test tube containing the sample.
-
Place this assembly into a Thiele tube filled with a high-boiling point mineral oil, ensuring the oil level is above the side arm.[3][4]
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a micro-burner or a hot plate.
-
The temperature should rise at a steady rate.
-
Observe the capillary tube. A stream of bubbles will emerge as the air trapped inside expands and is replaced by the vapor of the liquid.[5]
-
-
Observation and Measurement:
-
Continue heating until a rapid and continuous stream of bubbles exits the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[2][5] This indicates that the vapor pressure of the sample equals the atmospheric pressure.
-
-
Validation:
-
Repeat the measurement at least twice to ensure reproducibility. The recorded boiling point should be reported along with the atmospheric pressure at the time of measurement.
-
Caption: Workflow for micro-boiling point determination.
Density Measurement
Density is an essential property for converting between mass and volume, which is crucial for reaction stoichiometry and solution preparation.
Methodology: Density Determination using a Pycnometer
A pycnometer provides a highly accurate method for determining the density of a liquid by precisely measuring a known volume.[6]
Protocol:
-
Calibration of the Pycnometer:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with deionized water of a known temperature and record the mass.
-
Using the known density of water at that temperature, calculate the exact volume of the pycnometer.
-
-
Sample Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with 1-(Ethylthio)-2-methylpropan-2-amine.
-
Bring the sample to the same temperature as the water used for calibration and record the mass.
-
-
Calculation:
-
The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[7]
-
-
Validation:
-
Perform the measurement in triplicate to ensure accuracy and report the average density at the specified temperature.
-
Solubility Profile Determination
Understanding the solubility of 1-(Ethylthio)-2-methylpropan-2-amine in various solvents is critical for its use in synthesis, purification, and formulation. As a primary amine, it is expected to be soluble in dilute acids.[8][9]
Methodology: Shake-Flask Method
This equilibrium method provides a quantitative measure of solubility.[10]
Protocol:
-
Sample Preparation:
-
In a series of vials, add a known volume of various solvents (e.g., water, ethanol, acetone, toluene, hexane, and 5% aqueous HCl).
-
Add an excess amount of 1-(Ethylthio)-2-methylpropan-2-amine to each vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
-
Analysis:
-
After equilibration, allow the vials to stand, letting any undissolved material settle.
-
Carefully withdraw a known volume of the supernatant from each vial.
-
Quantify the concentration of the dissolved amine in the supernatant using a suitable analytical technique, such as gas chromatography (GC) with a standard calibration curve.
-
-
Reporting:
-
Express the solubility in terms of g/100 mL or mol/L at the specified temperature.
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
N-H Protons: The two protons of the primary amine group are expected to appear as a broad singlet in the region of δ 0.5-5.0 ppm.[11][12] The exact chemical shift will be dependent on the solvent and concentration. A D₂O shake will cause this signal to disappear, confirming its identity.[11][13]
-
Alkyl Protons: The protons on the carbons alpha to the nitrogen and sulfur atoms will be deshielded and appear at higher chemical shifts compared to other alkyl protons in the molecule.[11][12] Specifically, the -CH₂-S- protons would be expected around δ 2.5 ppm, and the gem-dimethyl protons would be a singlet further upfield. The ethyl group will show a characteristic triplet and quartet pattern.
¹³C NMR:
-
The carbon atoms bonded to the heteroatoms (N and S) will be deshielded and appear at lower field (higher ppm values) compared to the other sp³ hybridized carbons.[11]
Infrared (IR) Spectroscopy
-
N-H Stretch: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[13][14] These bands are typically weaker and sharper than the O-H stretch of alcohols.
-
C-N Stretch: A C-N stretching absorption should be visible in the 1020-1250 cm⁻¹ region.[14]
-
S-H Stretch (of a thiol): It is important to note that this molecule is a thioether, not a thiol. Therefore, the characteristic weak S-H stretching band around 2550 cm⁻¹ will be absent.[15]
-
C-S Stretch: The C-S stretching vibration is typically weak and falls in the fingerprint region between 600 and 800 cm⁻¹, which can be difficult to assign definitively.[16]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[13][17] For 1-(Ethylthio)-2-methylpropan-2-amine (C₆H₁₅NS), the molecular weight is 133.26, so the molecular ion peak should be observed at m/z = 133 (for the most common isotopes).
-
Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[18][19][20] For this molecule, this could lead to the loss of a methyl or ethylthio-methyl radical. Fragmentation adjacent to the sulfur atom is also possible.[21]
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physical properties of 1-(Ethylthio)-2-methylpropan-2-amine. By following the detailed experimental protocols and understanding the principles of spectroscopic analysis outlined herein, researchers can confidently determine and validate the key physical parameters of this compound. This foundational knowledge is indispensable for its effective application in chemical synthesis, process development, and materials science.
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